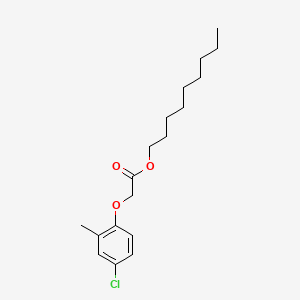
Nonyl (4-chloro-2-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C18H27ClO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a nonyl chain and a chlorine atom at the 4-position, and a methyl group at the 2-position. This compound is known for its applications in various fields, including agriculture and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with nonanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Nonyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nonyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Nonyl (4-chloro-2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving the effects of phenoxyacetic acid derivatives on biological systems.
Medicine: Research into its potential as a therapeutic agent is ongoing.
Industry: It is used in the formulation of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of Nonyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to disrupt normal growth processes. This leads to uncontrolled growth and eventually the death of the plant. The molecular pathways involved include the activation of auxin receptors and the subsequent transcriptional changes that lead to growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Nonyl (4-chloro-2-methylphenoxy)acetate is similar to other phenoxyacetic acid derivatives such as:
(4-Chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another common herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture.
Uniqueness
This compound is unique due to the presence of the nonyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it suitable for specific applications where other phenoxyacetic acid derivatives may not be as effective.
List of Similar Compounds
- (4-Chloro-2-methylphenoxy)acetic acid (MCPA)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dichlorprop
- Fenoprop
Eigenschaften
CAS-Nummer |
67829-80-5 |
|---|---|
Molekularformel |
C18H27ClO3 |
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
nonyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C18H27ClO3/c1-3-4-5-6-7-8-9-12-21-18(20)14-22-17-11-10-16(19)13-15(17)2/h10-11,13H,3-9,12,14H2,1-2H3 |
InChI-Schlüssel |
BPTINZNFNSGNTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















